molecular formula C14H18N2O B1527444 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde CAS No. 1310738-85-2

3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1527444
CAS RN: 1310738-85-2
M. Wt: 230.31 g/mol
InChI Key: WJWMHABTLFVRMT-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with a formula of C10H16 . It is described as the fusion of three cyclohexane rings and is the most stable isomer of C10H16 . Pyrazole is a class of organic compounds with the molecular formula C3H4N2. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms. The specific compound you’re asking about seems to be a fusion of these two structures.


Molecular Structure Analysis

The molecular structure of adamantane, a component of the compound you’re interested in, is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .

properties

IUPAC Name

5-(1-adamantyl)-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,8-11H,1-3,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWMHABTLFVRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 3
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde

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